molecular formula C17H18Cl2N2O3S B351865 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 865591-37-3

1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B351865
CAS No.: 865591-37-3
M. Wt: 401.3g/mol
InChI Key: TUDYYPFEDFPCQE-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a 4-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,5-Dichlorophenyl Group: The piperazine core is then reacted with 2,5-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 2,5-dichlorophenyl group.

    Introduction of the 4-Methoxyphenylsulfonyl Group: Finally, the compound is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxyphenylsulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
  • 1-(2,5-Dichlorophenyl)-4-((4-hydroxyphenyl)sulfonyl)piperazine
  • 1-(2,5-Dichlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine

Uniqueness: 1-(2,5-Dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the specific positioning of the dichloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may result in distinct pharmacological profiles and applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-5-15(6-4-14)25(22,23)21-10-8-20(9-11-21)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDYYPFEDFPCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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